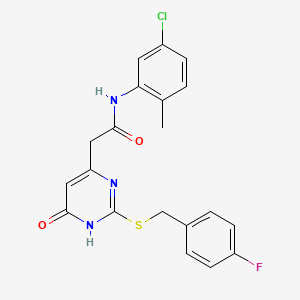
N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceuticals and biologically active compounds. These include the 1,2,4-triazole ring, a thioether linkage, an amide group, and aromatic rings with halogen substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual ring systems, followed by the introduction of the various substituents through reactions such as halogenation, amide coupling, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, which contribute to its rigidity and planarity. The electron-withdrawing halogen substituents on the aromatic rings could influence its electronic properties and potentially its reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the halogen substituents on the aromatic rings could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the strong intermolecular forces resulting from its large size and the presence of polar groups .Scientific Research Applications
Antimicrobial and Antifungal Properties
- 1,2,4-triazole derivatives like the compound have demonstrated a broad spectrum of biological activity, particularly in antimicrobial and antifungal applications. These derivatives are of interest due to their potential in treating fungal diseases on animal skin (Ohloblina, Bushuieva, & Parchenko, 2022).
Anticonvulsant Activity
- The anticonvulsant activity of certain 1,2,4-triazole derivatives has been investigated, showing effectiveness in models of corazole-induced convulsions. This suggests their potential utility in neurological conditions (Bihdan, 2019).
Anticancer Potential
- Some 1,2,4-triazole derivatives have been studied for their anticancer activity, particularly against renal cancer and leukemia cell lines. This indicates a potential application in cancer therapy (Arandkar & Vedula, 2018).
Diuretic Activity
- Derivatives of 1,2,4-triazole, like the compound , have shown both diuretic and antidiuretic effects. This highlights their potential in the development of new diuretic substances (Kravchenko, 2018).
Physico-Chemical Analysis
- Advanced physico-chemical analysis techniques have been employed to study the properties of 1,2,4-triazole derivatives, contributing to the understanding of their structure and potential applications (Safonov, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN5O4S/c1-36-21-12-7-16(13-22(21)37-2)25(35)29-14-23-31-32-26(33(23)18-10-8-17(27)9-11-18)38-15-24(34)30-20-6-4-3-5-19(20)28/h3-13H,14-15H2,1-2H3,(H,29,35)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGTLFISZZDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2426473.png)

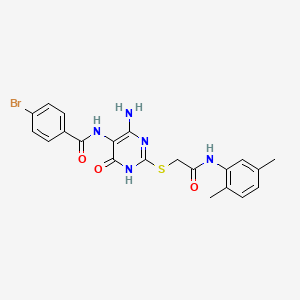
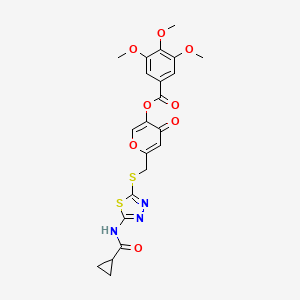
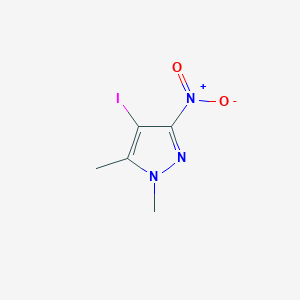
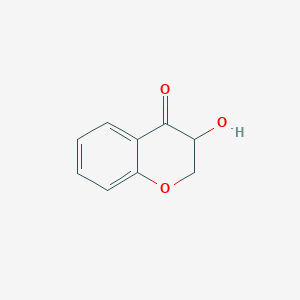
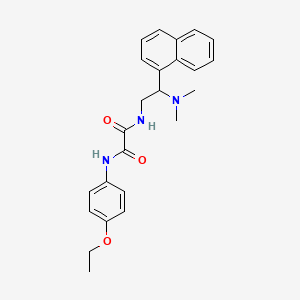
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)
![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)
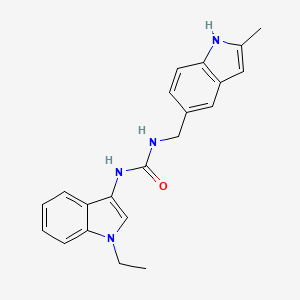
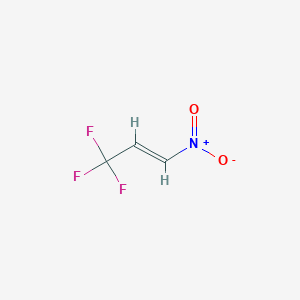

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)
